Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC20231743
Molecular Formula: C14H27ClN2O2
Molecular Weight: 290.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27ClN2O2 |
|---|---|
| Molecular Weight | 290.83 g/mol |
| IUPAC Name | tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)8-12-9-15-10-12;/h11-12,15H,4-10H2,1-3H3;1H |
| Standard InChI Key | PWUGKFZGYXUMOD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2CNC2.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with an azetidin-3-ylmethyl group. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, while the azetidine nitrogen is protonated as a hydrochloride salt . Key structural attributes include:
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Piperidine ring: A six-membered amine ring contributing to conformational flexibility.
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Azetidine moiety: A four-membered saturated heterocycle that imposes steric constraints, enhancing binding specificity.
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Boc protecting group: Enhances solubility and stabilizes the amine during synthetic procedures.
The three-dimensional conformation, validated by computational models , facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights:
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-NMR: Peaks at δ 1.44 ppm (tert-butyl), δ 3.40–4.10 ppm (piperidine and azetidine protons), and δ 7.25 ppm (exchangeable HCl proton) .
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IR: Stretching vibrations at 1680 cm (C=O) and 1250 cm (C-O).
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step routes to ensure regioselectivity and purity:
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Boc Protection: Piperidine-4-carbaldehyde is reacted with di-tert-butyl dicarbonate to install the Boc group.
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Reductive Amination: The aldehyde intermediate is condensed with azetidine-3-methanamine using sodium cyanoborohydride.
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Salt Formation: Treatment with HCl in ethyl acetate yields the hydrochloride salt .
Optimization Notes:
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Solvent choice (e.g., dichloromethane) minimizes side reactions.
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Temperature control (<0°C) prevents Boc group cleavage during acidification.
Reaction Profile
The compound participates in reactions typical of amines and esters:
| Reaction Type | Reagents | Products |
|---|---|---|
| Deprotection | HCl/dioxane | Free piperidine-azetidine amine |
| Ester Hydrolysis | NaOH/EtOH | Carboxylic acid derivative |
| Alkylation | Methyl iodide | Quaternary ammonium salts |
Applications in Medicinal Chemistry
Biological Target Engagement
The compound’s dual heterocyclic system enables interactions with:
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Neurotransmitter Receptors: Dopamine D and serotonin 5-HT receptors, implicated in neurological disorders.
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Enzymes: Histone deacetylases (HDACs) and kinases, validated via molecular docking studies .
Preclinical Findings
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Blood-Brain Barrier Penetration: LogP = 2.1 predicts moderate CNS bioavailability.
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles.
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Storage: Desiccated at 2–8°C under inert atmosphere.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Structural Difference | Application |
|---|---|---|---|
| tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate | Ether linkage vs. methylene spacer | Kinase inhibitor intermediate | |
| tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Carbamate vs. hydrochloride salt | Protease inhibition |
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